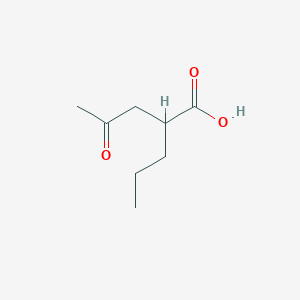
4-Oxo-2-propyl-pentansäure
Übersicht
Beschreibung
4-Oxo-2-propylpentanoic acid (also known as 4-ketopropylvaleric acid or 4-KPV) is a chemical compound that belongs to the class of ketones. It is a derivative of valeric acid and has a molecular formula of C8H14O3. 4-KPV has been studied extensively due to its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Medizin: Forschung zu neuroprotektiven Wirkstoffen
4-Oxo-2-propyl-pentansäure, ein Derivat der Valproinsäure, wurde auf seine neuroprotektiven Wirkungen untersucht. Forschungen deuten darauf hin, dass Histon-Deacetylase-Inhibitoren wie Valproinsäure das Hirninfarktvolumen und neurologische Defizite in Schlaganfallmodellen reduzieren können . Das Potenzial dieser Verbindung, den Neuroprotektion und entzündungshemmende Wirkungen bei neurologischen Erkrankungen zu verstärken, ist ein bedeutender Bereich der pharmakologischen Forschung.
Biochemie: Lipidperoxidation-Studien
In der Biochemie wird this compound verwendet, um Lipidperoxidationsprodukte und deren Auswirkungen auf Proteinmodifikationen zu untersuchen. Sie hilft, die chemische Vielfalt und Dynamik lipidabgeleiteter Modifikationen in Zellen zu verstehen, was für Erkenntnisse über die zelluläre Signalübertragung und potenzielle Toxizitäten entscheidend ist .
Lebensmittelindustrie: Konservierungsforschung
In der Lebensmittelindustrie dienen organische Säuren aufgrund ihrer antimikrobiellen Eigenschaften als Konservierungsmittel. Obwohl this compound nicht direkt als Lebensmittelzusatzstoff verwendet wird, könnte ihr antimikrobielles Potenzial für die Erhaltung der Lebensmittelqualität und die Verlängerung der Haltbarkeit untersucht werden .
Safety and Hazards
Wirkmechanismus
Target of Action
It is a metabolite of valproic acid , which is known to have multiple targets, including voltage-gated sodium channels and histone deacetylases, among others .
Mode of Action
As a metabolite of valproic acid, it may share some of its parent compound’s mechanisms, such as inhibition of voltage-gated sodium channels, which reduces the firing of neurons, and inhibition of histone deacetylases, which affects gene expression .
Biochemical Pathways
Given its relationship to valproic acid, it may be involved in pathways related to neuronal signaling and gene expression .
Pharmacokinetics
As a metabolite of valproic acid, its bioavailability may be influenced by the metabolic processes that convert valproic acid into 4-oxo-2-propylpentanoic acid .
Result of Action
As a metabolite of valproic acid, it may contribute to the overall therapeutic effects of its parent compound, which include reduction of neuronal firing and alteration of gene expression .
Action Environment
Factors such as pH, temperature, and the presence of other compounds could potentially affect its stability and activity .
Biochemische Analyse
Biochemical Properties
4-Oxo-2-propylpentanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cytochrome P450, which is involved in the oxidative metabolism of valproic acid . This interaction leads to the formation of reactive metabolites that can contribute to the compound’s biochemical effects. Additionally, 4-Oxo-2-propylpentanoic acid can inhibit histone deacetylases, which are enzymes involved in the regulation of gene expression .
Cellular Effects
4-Oxo-2-propylpentanoic acid has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in hepatocytes, leading to changes in cell viability and necrosis . Furthermore, 4-Oxo-2-propylpentanoic acid can modulate the expression of genes involved in cell survival and apoptosis, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 4-Oxo-2-propylpentanoic acid involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound can bind to and inhibit histone deacetylases, leading to alterations in chromatin structure and gene transcription . Additionally, 4-Oxo-2-propylpentanoic acid can interact with cytochrome P450 enzymes, resulting in the formation of reactive metabolites that contribute to its biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-2-propylpentanoic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Oxo-2-propylpentanoic acid can undergo oxidative metabolism, leading to the formation of reactive metabolites that can cause oxidative stress and cellular damage . These temporal effects are crucial for understanding the compound’s impact in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Oxo-2-propylpentanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while at higher doses, it can cause toxic or adverse effects. For example, high doses of 4-Oxo-2-propylpentanoic acid have been associated with hepatotoxicity and oxidative stress in animal models . Understanding the dosage effects is essential for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
4-Oxo-2-propylpentanoic acid is involved in several metabolic pathways. It is a metabolite of valproic acid and is formed through the oxidative metabolism mediated by cytochrome P450 enzymes . The compound can further undergo biotransformation to produce other metabolites, such as 4-hydroxyvalproic acid[6][6]. These metabolic pathways are important for understanding the compound’s pharmacokinetics and its overall impact on biological systems.
Transport and Distribution
The transport and distribution of 4-Oxo-2-propylpentanoic acid within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its lipophilic nature allows it to accumulate in certain tissues, affecting its localization and bioavailability . Understanding the transport and distribution mechanisms is crucial for determining the compound’s pharmacodynamics.
Subcellular Localization
The subcellular localization of 4-Oxo-2-propylpentanoic acid plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the nucleus, where it interacts with histone deacetylases to modulate gene expression . Understanding the subcellular localization is essential for elucidating the compound’s mechanism of action.
Eigenschaften
IUPAC Name |
4-oxo-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-4-7(8(10)11)5-6(2)9/h7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJRMYVTYHORJKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC(=O)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395655 | |
| Record name | 4-oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688-04-0 | |
| Record name | 4-oxo-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50395655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-methyl-3-[(4-pentoxyphenyl)methylthio]-1H-1,2,4-triazole](/img/structure/B1225528.png)
![1,3-Dimethyl-5-[[5-(phenylthio)-2-furanyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1225530.png)
![2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydroimidazo[1,2-a]quinolin-10-ium](/img/structure/B1225532.png)
![1-[4-(Difluoromethylthio)phenyl]-3-(phenylmethyl)thiourea](/img/structure/B1225534.png)
![N-[4-[(4,4-diethyl-2,5-dioxo-1-imidazolidinyl)methyl]-2-oxo-1-benzopyran-7-yl]carbamic acid ethyl ester](/img/structure/B1225536.png)
![2-(4-Methylphenyl)-1,9b-dihydropyrazolo[1,5-b]isoindol-5-one](/img/structure/B1225539.png)
![4-(2,4-Dichlorophenoxy)butanoic acid [2-oxo-2-[(phenylmethyl)amino]ethyl] ester](/img/structure/B1225541.png)
![5-Methyl-7-(trifluoromethyl)-2-thiazolo[4,5-b]pyridinamine](/img/structure/B1225542.png)
![4-{4-(2-furylmethyl)-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B1225543.png)
![2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)benzamide](/img/structure/B1225544.png)
![2-[2-[[3-(1,3-Benzoxazol-2-yl)anilino]-oxomethyl]phenyl]benzoic acid](/img/structure/B1225545.png)


![6-[(Phenylmethylthio)methyl]imidazo[2,1-b]thiazole](/img/structure/B1225552.png)
